

Comparative Toxicity and Safety Assessment: 2-Amino-N-cyclohexylbenzamide and Structural Analogs

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Compound of Interest

Compound Name: **2-Amino-N-cyclohexylbenzamide**

Cat. No.: **B1268408**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity and safety profiles of **2-Amino-N-cyclohexylbenzamide** and two of its structural analogs: 2-Aminobenzamide and N-cyclohexylbenzamide. The information presented herein is a synthesis of available experimental data and in silico predictions, intended to guide researchers in the early stages of drug discovery and chemical safety assessment.

Executive Summary

2-Amino-N-cyclohexylbenzamide is classified as a skin and eye irritant, with potential for respiratory irritation. To provide a broader context for its safety profile, this guide compares it with its constituent chemical moieties: 2-Aminobenzamide and N-cyclohexylbenzamide. While experimental data for **2-Amino-N-cyclohexylbenzamide** is limited, in silico predictions and data from its analogs suggest a moderate acute toxicity profile. This guide presents a compilation of available data to facilitate a preliminary risk-benefit analysis.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for **2-Amino-N-cyclohexylbenzamide** and its selected alternatives. It is important to note that much of the

data for the primary compound is based on computational predictions and should be interpreted with caution.

Compound	Acute Oral Toxicity (LD50, mg/kg)	Cytotoxicity (IC50, μ M)	Genotoxicity (Ames Test)	Carcinogenicity
2-Amino-N-cyclohexylbenzamide	2000 (Predicted, Rat)	Not Available	Predicted Inactive	Predicted Inactive
2-Aminobenzamide	1000 (Rat, Oral) [1]	24.59 (A549 cell line)[2][3]	Predicted Inactive	No definitive evidence; some studies suggest a role in modifying carcinogenesis[4][5]
N-cyclohexylbenzamide	820 (Predicted, Rat)	Not Available	Predicted Inactive	Predicted Inactive

Note: Predicted data was obtained from the ProTox-II web server.[6][7][8][9][10][11][12]

Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply:

- **2-Amino-N-cyclohexylbenzamide:** Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
- 2-Aminobenzamide: Causes skin irritation, Causes serious eye irritation. May cause methemoglobinemia.
- N-cyclohexylbenzamide: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to assess the skin irritation potential of a chemical.

- **Test System:** A reconstructed human epidermis model, which is a three-dimensional tissue construct mimicking the human epidermis.
- **Procedure:**
 - The test chemical is applied topically to the surface of the RhE tissue.
 - Following a defined exposure period, the chemical is removed by washing.
 - The tissue is incubated for a post-exposure period.
 - Cell viability is then assessed using the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
- **Interpretation:** A chemical is identified as an irritant if it causes a significant decrease in cell viability compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test is designed to identify chemicals that can induce serious eye damage or irritation.

- **Test System:** A reconstructed human cornea-like epithelium model.
- **Procedure:**

- The test chemical is applied to the surface of the RhCE tissue.
- After a specified exposure time, the chemical is rinsed off.
- The tissue is incubated for a post-exposure period.
- Cell viability is measured using the MTT assay.
- Interpretation: The potential for eye irritation is determined by the extent of cytotoxicity, with significant reductions in cell viability indicating a potential for serious eye damage or irritation.

MTT Cytotoxicity Assay

This colorimetric assay is a common method for assessing cell viability and proliferation.

- Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.
- Procedure:
 - Cells are seeded in a multi-well plate and exposed to various concentrations of the test compound.
 - After an incubation period, the MTT reagent is added to each well.
 - The plate is incubated to allow for the formation of formazan crystals.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance of the resulting colored solution is measured using a spectrophotometer.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Bacterial Reverse Mutation Test (Ames Test)

This widely used assay assesses the mutagenic potential of a chemical.

- **Test System:** Multiple strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
- **Procedure:**
 - The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.
 - The treated bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
- **Interpretation:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control. This suggests that the chemical has induced a mutation that reverses the original mutation.

In Vitro Micronucleus Assay

This genotoxicity assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

- **Test System:** Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).
- **Procedure:**
 - Cells are exposed to the test compound at several concentrations, with and without metabolic activation (S9).
 - Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
 - After treatment, the cells are harvested, fixed, and stained.

- The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test compound has genotoxic potential.

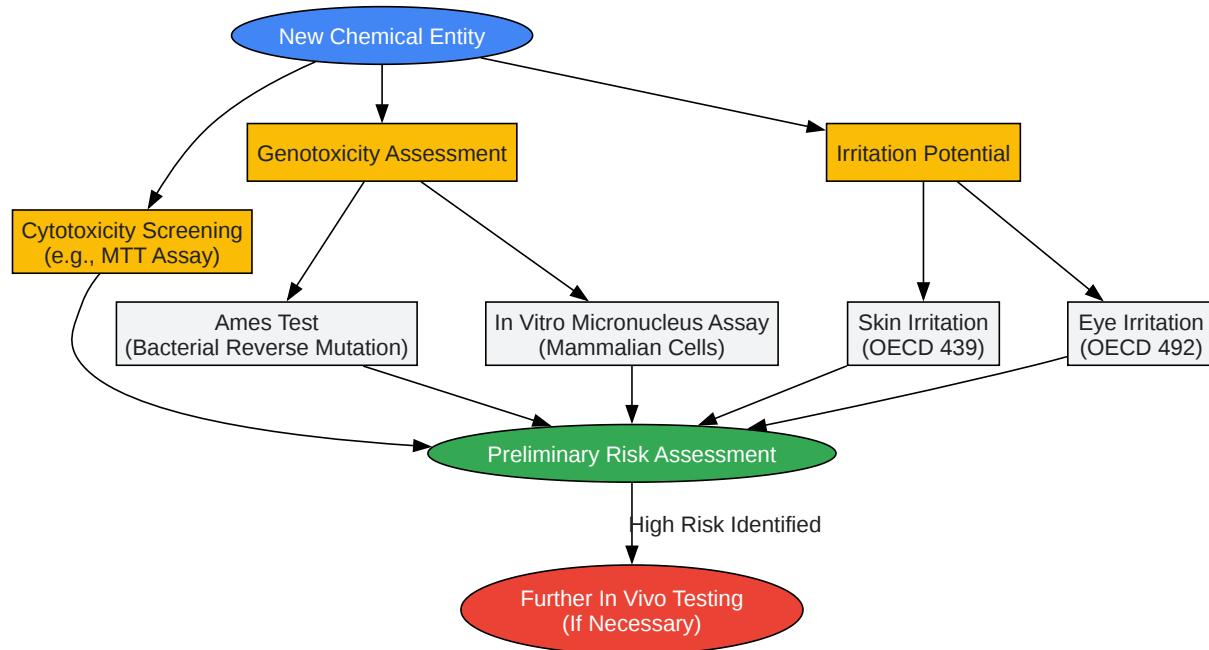
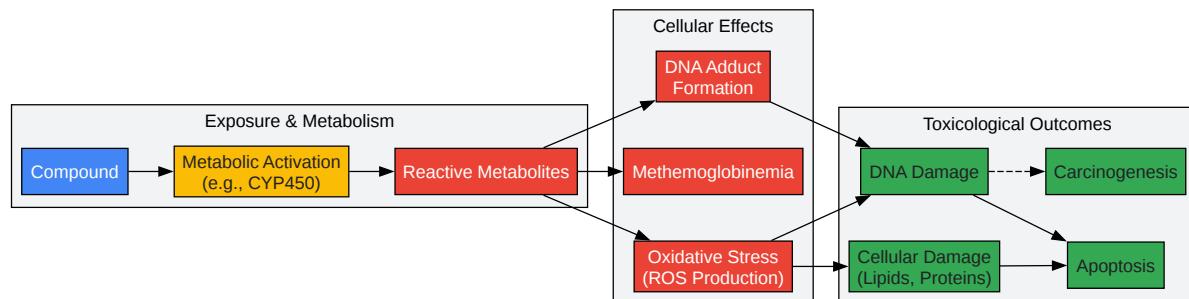
Potential Signaling Pathways and Mechanisms of Toxicity

The toxicity of aniline and its derivatives, which are structurally related to **2-Amino-N-cyclohexylbenzamide**, often involves metabolic activation and the induction of oxidative stress.^{[13][14][15][16]} While specific pathways for **2-Amino-N-cyclohexylbenzamide** have not been elucidated, a general overview of potential mechanisms is presented below.

Metabolic activation, primarily by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites.^[14] These metabolites can cause cellular damage through several mechanisms:

- Oxidative Stress: Reactive metabolites can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.^{[13][15]}
- Methemoglobinemia: Some aniline derivatives are known to oxidize the iron in hemoglobin, converting it to methemoglobin, which is unable to transport oxygen effectively.^{[1][14][16]}
- DNA Adduct Formation: Reactive metabolites can bind covalently to DNA, forming DNA adducts that can lead to mutations and potentially initiate carcinogenesis.^[14]

The cellular response to this damage can involve the activation of various signaling pathways, including those related to DNA damage repair, apoptosis (programmed cell death), and inflammation.



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